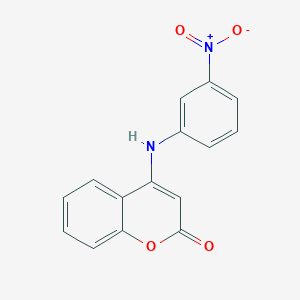

4-(3-NITROANILINO)-2H-CHROMEN-2-ONE

Beschreibung

Eigenschaften

Molekularformel |

C15H10N2O4 |

|---|---|

Molekulargewicht |

282.25 g/mol |

IUPAC-Name |

4-(3-nitroanilino)chromen-2-one |

InChI |

InChI=1S/C15H10N2O4/c18-15-9-13(12-6-1-2-7-14(12)21-15)16-10-4-3-5-11(8-10)17(19)20/h1-9,16H |

InChI-Schlüssel |

WPFJVRWSJCBASD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism:

-

Activation of the coumarin substrate : 4-Chloro-2H-chromen-2-one is synthesized by chlorinating 4-hydroxycoumarin using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The electron-withdrawing carbonyl group at the 2-position activates the 4-chloro substituent for nucleophilic attack.

-

Substitution with 3-nitroaniline : The chloride leaving group is displaced by 3-nitroaniline in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate the aniline, enhancing its nucleophilicity.

Key Parameters :

-

Temperature : Reactions are typically conducted at 80–100°C to overcome the electron-withdrawing effect of the nitro group on the aniline.

-

Solvent : DMF is preferred due to its high polarity, which stabilizes the transition state.

-

Yield : Reported yields range from 65% to 85%, depending on the purity of the starting materials.

Table 1: Representative Conditions for SNAr Synthesis

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-2H-chromen-2-one | K2CO3 | DMF | 80 | 12 | 78 | |

| 4-Chloro-3-nitrocoumarin | Cs2CO3 | DMSO | 100 | 24 | 82 |

Acid-Catalyzed Condensation

An alternative route involves condensing 4-hydroxycoumarin directly with 3-nitroaniline under acidic conditions. This method avoids the need for pre-chlorinated coumarin derivatives.

Reaction Mechanism and Optimization

The hydroxyl group at the 4-position of coumarin is protonated under acidic conditions (e.g., sulfuric acid or acetic acid), converting it into a better leaving group (water). The 3-nitroaniline then attacks the electrophilic carbon, followed by dehydration to form the final product.

Key Parameters :

-

Acid Catalyst : Concentrated H2SO4 or glacial acetic acid is used to protonate the hydroxyl group.

-

Reflux Conditions : Reactions are conducted under reflux (110–120°C) to drive off water and shift the equilibrium toward product formation.

-

Yield : Yields are generally lower (50–65%) compared to SNAr due to competing side reactions, such as nitro group reduction.

Table 2: Acid-Catalyzed Condensation Conditions

| Starting Material | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxycoumarin | H2SO4 | Toluene | 110 | 18 | 58 | |

| 4-Hydroxy-3-nitrocoumarin | AcOH | — | 120 | 24 | 52 |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–N coupling offers a modern approach to synthesizing 4-(3-nitroanilino)-2H-chromen-2-one. This method is advantageous for substrates with steric hindrance or poor leaving groups.

Reaction Mechanism and Optimization

The Buchwald-Hartwig amination employs a palladium catalyst (e.g., Pd(OAc)2) and a ligand (e.g., Xantphos) to facilitate coupling between 4-bromo-2H-chromen-2-one and 3-nitroaniline. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.

Key Parameters :

Table 3: Palladium-Catalyzed Coupling Conditions

| Starting Material | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2H-chromen-2-one | Pd/C | — | NaOAc | DMF | 85 | |

| 4-Iodo-3-nitrocoumarin | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 90 |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Advantages | Disadvantages | Ideal Use Case |

|---|---|---|---|

| Nucleophilic Substitution | High yield, simple conditions | Requires pre-chlorinated coumarin | Lab-scale synthesis |

| Acid-Catalyzed Condensation | No halogenated intermediates | Low yield, side reactions | Cost-sensitive production |

| Pd-Catalyzed Coupling | High functional group tolerance | Expensive catalysts | Complex substrate synthesis |

Industrial-Scale Considerations

For large-scale production, nucleophilic aromatic substitution is favored due to its balance of yield and cost. Recent advances in continuous flow reactors have enabled efficient chlorination of 4-hydroxycoumarin using microfluidic systems, reducing reaction times from hours to minutes. Catalyst recycling techniques, such as immobilizing Pd on magnetic nanoparticles, are also being explored to mitigate costs in metal-catalyzed routes .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-NITROANILINO)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 4-{3-aminoanilino}-2H-chromen-2-one, while oxidation may produce various oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-(3-nitroanilino)-2H-chromen-2-one. The compound has shown efficacy against various cancer cell lines, indicating its potential as a therapeutic agent. For instance, it has been demonstrated to induce apoptosis in cancer cells through the activation of specific cellular pathways, making it a candidate for further development in cancer treatment protocols .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

Studies have also suggested that 4-(3-nitroanilino)-2H-chromen-2-one possesses anti-inflammatory properties. It may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Material Science Applications

Fluorescent Probes

The unique structural features of 4-(3-nitroanilino)-2H-chromen-2-one make it suitable for use as a fluorescent probe in various analytical applications. Its fluorescence properties can be exploited for detecting metal ions or biological molecules, enhancing sensitivity and specificity in assays .

Polymer Chemistry

In polymer science, derivatives of this compound are being explored for their ability to enhance the mechanical and thermal properties of polymers. The incorporation of such chromenone derivatives into polymer matrices can lead to improved material performance, making them suitable for advanced applications in coatings and composites .

Synthesis and Characterization

The synthesis of 4-(3-nitroanilino)-2H-chromen-2-one typically involves multi-step organic reactions, including condensation reactions between appropriate substrates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 4-(3-nitroanilino)-2H-chromen-2-one on human breast cancer cells demonstrated significant reductions in cell viability at varying concentrations. The mechanism was associated with the induction of apoptosis, confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of several coumarin derivatives, 4-(3-nitroanilino)-2H-chromen-2-one showed superior activity against Staphylococcus aureus and Escherichia coli, validating its potential as a new antimicrobial agent .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Pharmacology | Anticancer activity | Induces apoptosis in cancer cells |

| Antimicrobial properties | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory effects | Modulates inflammatory pathways | |

| Material Science | Fluorescent probes | Detects metal ions/biomolecules |

| Polymer enhancements | Improves mechanical/thermal properties |

Wirkmechanismus

The mechanism of action of 4-(3-NITROANILINO)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group and chromen-2-one core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The structural analogs of 4-(3-nitroanilino)-2H-chromen-2-one differ primarily in the substituents on the phenyl or benzylidene groups. Key examples include:

- Electronic Effects : The nitro group in 4c increases electron withdrawal compared to the methoxy group in compound 5, reducing electron density on the chromen-2-one ring and altering reactivity .

- Synthetic Yields : Higher yields (78%) are achieved with methoxybenzylamine due to milder reaction conditions in ethyl acetate/triethylamine , whereas azetidin-2-one derivatives (e.g., 5b, 5c) show lower yields (39–62%) under benzene/acetyl chloride conditions .

Pharmacological and Crystallographic Insights

Hydrogen Bonding and Crystal Packing

4H-chromene derivatives, including nitroanilino-substituted analogs, exhibit hydrogen-bonding patterns that stabilize crystal structures. For example, N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine forms intramolecular N–H···O bonds, enhancing thermal stability . Such interactions are critical for solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-(3-nitroanilino)-2H-chromen-2-one, and how is reaction progress monitored?

- Methodology : The synthesis typically involves coupling 3-nitroaniline with a chromen-2-one precursor under nucleophilic substitution or condensation conditions. Reaction monitoring is achieved via thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to confirm purity. UV-vis spectroscopy and mass spectrometry are used to validate product identity and assess reaction completion .

- Key Considerations : Solvent choice (e.g., polar aprotic solvents like DMF) and temperature control are critical to avoid side reactions such as nitro group reduction or chromenone ring decomposition.

Q. Which spectroscopic techniques are essential for characterizing 4-(3-nitroanilino)-2H-chromen-2-one?

- Analytical Workflow :

- NMR Spectroscopy : and NMR confirm the nitroanilino substitution pattern and chromenone backbone. Aromatic proton signals in the δ 6.5–8.5 ppm range are diagnostic .

- IR Spectroscopy : Peaks at ~1520 cm (NO asymmetric stretch) and ~1340 cm (NO symmetric stretch) confirm the nitro group. The carbonyl stretch (C=O) appears near 1700 cm .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation and fragmentation patterns for structural validation.

Q. How does the nitro group influence the compound’s reactivity in biological assays?

- Mechanistic Insight : The nitro group enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., thiols in enzymes). This can lead to redox cycling, generating reactive oxygen species (ROS), as observed in analogous chromenone derivatives .

- Experimental Design : Use ROS-sensitive probes (e.g., fluorescent coumarin derivatives like HTFMC) to quantify oxidative stress in cellular models .

Advanced Research Questions

Q. How can hydrogen bonding patterns in 4-(3-nitroanilino)-2H-chromen-2-one crystals inform supramolecular assembly?

- Graph Set Analysis : X-ray crystallography reveals intermolecular N–H···O hydrogen bonds between the nitro group and adjacent chromenone carbonyl oxygen. These interactions form motifs, stabilizing the crystal lattice .

- Contradiction Alert : Discrepancies between experimental (X-ray) and computational (DFT) hydrogen bond lengths may arise due to dynamic effects in solution vs. static crystal environments. Validate with temperature-dependent NMR or neutron diffraction .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

- Case Study : If NMR chemical shifts conflict with DFT-predicted values, consider:

- Solvent Effects : Simulate solvent polarity (e.g., using IEFPCM models) to refine computational predictions.

- Tautomeric States : Explore nitro group tautomerism or chromenone ring puckering via variable-temperature NMR .

Q. How do steric and electronic effects of the nitroanilino substituent impact catalytic activity in metal-organic frameworks (MOFs)?

- Experimental Design : Synthesize MOFs using 4-(3-nitroanilino)-2H-chromen-2-one as a ligand. Compare catalytic efficiency (e.g., in oxidation reactions) with analogs lacking the nitro group.

- Data Interpretation : Electron-withdrawing nitro groups may reduce metal-ligand electron donation, altering catalytic turnover rates. Use XPS to assess metal oxidation states and DFT for electronic structure analysis .

Q. What are the challenges in crystallizing 4-(3-nitroanilino)-2H-chromen-2-one, and how are they addressed?

- Crystallization Issues : The compound’s planar structure and strong intermolecular interactions (e.g., π-π stacking) often lead to twinning or poor diffraction.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to model twinned data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.